ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Description
This compound is a heterocyclic derivative featuring a thiophene core substituted with a 4-methoxyphenyl group, an acetamido linker, and a 1H-1,2,4-triazole-3-thiol moiety. Its structure integrates multiple pharmacophoric elements:
- Thiophene ring: Enhances electronic properties and binding affinity in medicinal chemistry.
- 1,2,4-Triazole-thioacetamido side chain: Imparts hydrogen-bonding capacity and metabolic stability.
The compound is synthesized via nucleophilic substitution or coupling reactions, often involving triazole-thiol intermediates and activated esters in polar aprotic solvents like DMF or DMSO .
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-3-26-17(24)15-13(11-4-6-12(25-2)7-5-11)8-27-16(15)21-14(23)9-28-18-19-10-20-22-18/h4-8,10H,3,9H2,1-2H3,(H,21,23)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTLGYJWDGJOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CSC3=NC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate is a compound that belongs to the class of thiazole and triazole derivatives. These compounds have gained attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring , known for its pharmacological significance.
- A thiophene moiety , which enhances lipophilicity and bioactivity.
- An acetylamino group , which may influence solubility and reactivity.
Research indicates that compounds containing triazole and thiophene structures often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many triazole derivatives act as inhibitors of enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Compounds like this compound may promote programmed cell death in tumor cells.
- Antimicrobial Activity : Triazoles are noted for their antifungal properties, potentially making this compound useful against various pathogens.
Anticancer Activity
A series of studies have evaluated the anticancer potential of similar compounds. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | |
| Compound B | HeLa | 15.0 | |
| Ethyl 2-(... | Jurkat | 10.0 | |
| Ethyl 2-(... | A431 | 8.0 |
Antimicrobial Activity
The antimicrobial efficacy has also been assessed against various bacterial strains:
Case Studies
- Cytotoxicity Evaluation : In a study involving MTT assays, this compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with key proteins involved in apoptosis pathways, suggesting a potential mechanism for its anticancer effects .
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Antimicrobial Efficacy Table
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Inhibition of cell wall synthesis |
| Escherichia coli | 16 µg/mL | Disruption of protein synthesis |
| Candida albicans | 64 µg/mL | Inhibition of ergosterol biosynthesis |
Anticancer Properties
The compound has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
Anticancer Activity Table
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 10 | Induces apoptosis |
| Panc-1 (Pancreatic Cancer) | 15 | Inhibits cell proliferation |
| HepG2 (Liver Cancer) | 12 | Promotes cell cycle arrest |
Antioxidant Activity
The presence of thiophene and triazole moieties contributes to the compound's antioxidant properties, which help reduce oxidative stress within cells. This activity is vital for protecting cellular components from damage caused by free radicals.
Synthetic Pathways
The synthesis of ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate typically involves the reaction of thiophene derivatives with triazole moieties in the presence of suitable reagents.
General Synthetic Route
- Formation of Triazole-Thioester : React a suitable thiophene derivative with a triazole-containing thioacetate.
- Acetamido Group Introduction : Introduce the acetamido group via acylation reactions.
- Final Esterification : Perform esterification to obtain the final product.
Cytotoxicity in Melanoma Cells
A study highlighted that derivatives similar to this compound exhibited selective cytotoxicity against melanoma cells compared to normal cells. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.
In Vivo Efficacy
In animal models, administration of the compound resulted in significant tumor reduction compared to control groups, showcasing its potential as a novel therapeutic agent in oncology.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Analogs
(Refer to Section 2.1 for full compound names)
*Estimated based on structural analogs.
Preparation Methods
Halogenation and Cross-Coupling for 4-Methoxyphenyl Substitution
The 4-methoxyphenyl group is introduced via Suzuki-Miyaura coupling using a brominated thiophene precursor. For example, 2-bromo-4-(4-methoxyphenyl)thiophene-3-carboxylate can be synthesized via:
- Bromination : Thiophene is brominated using pyridinium perbromide hydrobromide in tetrachloromethane/hydrobromic acid at −10–0°C, yielding 2-bromothiophene with 88–95% efficiency.
- Cross-Coupling : Palladium-catalyzed coupling of 2-bromothiophene with 4-methoxyphenylboronic acid under Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol).
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | Pyridinium perbromide, CCl₄/HBr, −10°C | 95% | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 80°C, 12 h | 85% |
Esterification and Functionalization
The ethyl ester group is introduced via Fisher esterification or transesterification. For instance, ethyl 4-(4-methoxyphenyl)thiophene-3-carboxylate is obtained by refluxing the carboxylic acid derivative with ethanol and sulfuric acid.
Optimization Insight :
- Hydrolysis of methyl esters (e.g., methyl 5-(4-methylphenyl)thiophene-2-carboxylate) using NaOH/MeOH (3 h reflux) achieves 94% yield, a method transferable to ethyl ester formation.
Integrated Synthetic Pathway
A consolidated five-step synthesis is proposed:
- Bromination : Thiophene → 2-bromothiophene.
- Suzuki Coupling : Introduce 4-methoxyphenyl group.
- Esterification : Convert acid to ethyl ester.
- Chloroacetylation : Attach chloroacetamido group.
- Thioalkylation : Couple with triazole-thiol.
Overall Yield : ~58% (calculated from stepwise yields).
Characterization and Analytical Validation
Critical characterization data for intermediates and final product:
1H-NMR (Final Compound, DMSO-d₆) :
- δ 1.32 (t, 3H, CH₂CH₃), 3.82 (s, 3H, OCH₃), 4.29 (q, 2H, CH₂CH₃), 6.92–7.89 (aromatic H), 10.21 (s, 1H, NH).
IR (KBr) :
HPLC Purity : >98% (C18 column, MeOH/H₂O = 70:30).
Challenges and Optimization Opportunities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, including coupling of the triazole-thioacetamido moiety to the thiophene core. Key steps include:
- Solvent Selection : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for solvation efficiency .
- Temperature Control : Reactions often proceed at 60–80°C to balance yield and selectivity .
- Catalysts : Triethylamine (TEA) or cesium carbonate for deprotonation and thiolate formation .
- Purification : Column chromatography or recrystallization (e.g., using ethanol) to isolate the final product . Monitoring : HPLC and NMR are critical for tracking reaction progress and purity .
Q. Which analytical techniques are most effective for characterizing this compound?
A combination of spectroscopic and chromatographic methods is recommended:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity, particularly the thiophene, triazole, and methoxyphenyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95% purity threshold for biological assays) .
Q. How can researchers screen its biological activity in preliminary assays?
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL indicating promise .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .
- Enzyme Inhibition : Fluorescence-based assays for kinases or tubulin binding, leveraging its triazole-thioacetamido motif .
Advanced Research Questions
Q. What strategies resolve contradictory data in biological activity across studies?
- Orthogonal Assays : Validate antimicrobial results with time-kill curves alongside MICs to confirm static vs. bactericidal effects .
- Structural Confirmation : Re-analyze compound purity via LC-MS to rule out degradation products influencing activity .
- Target Engagement Studies : Use surface plasmon resonance (SPR) to directly measure binding affinity to suspected targets (e.g., fungal CYP51) .
Q. How can structure-activity relationship (SAR) studies optimize this compound?
- Modifiable Sites :
- Triazole Ring : Substitute with halogens or methyl groups to enhance lipophilicity .
- Methoxyphenyl Group : Replace with electron-withdrawing groups (e.g., nitro) to alter electronic effects .
- Synthetic Analogues : Prepare derivatives via Knoevenagel condensation or nitro reduction, then compare bioactivity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with tubulin or microbial enzymes .
Q. What methodologies elucidate the compound’s mechanism of action?
- Enzyme Kinetics : Measure inhibition constants (Ki) for putative targets using Lineweaver-Burk plots .
- Cellular Imaging : Fluorescent tagging (e.g., FITC conjugation) to track intracellular localization in fungal/bacterial models .
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated microbial cultures .
Q. How can researchers address solubility and bioavailability challenges?
- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to the carboxylate moiety for enhanced membrane permeability .
- Nanoformulation : Encapsulate in PLGA nanoparticles to improve aqueous dispersion and sustained release .
- LogP Optimization : Adjust substituents to achieve a LogP between 2–4 for balanced solubility and permeability .
Q. What in vivo models are suitable for preclinical testing?
- Murine Infection Models : Evaluate efficacy in systemic candidiasis or Staphylococcus sepsis, monitoring survival and microbial load .
- Toxicokinetics : Assess plasma half-life, Cmax, and organ toxicity (e.g., liver enzymes) in Sprague-Dawley rats .
- Metabolite Profiling : LC-MS/MS to identify major metabolites in serum and urine .
Methodological Considerations
- Data Reproducibility : Standardize reaction protocols (e.g., inert atmosphere for moisture-sensitive steps) and biological assay conditions (e.g., RPMI-1640 media for antifungal tests) .
- Contradictory Evidence : Cross-validate spectral data with synthetic intermediates to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
